N-(2-acetamido-1,2-diphenylethyl)benzamide
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Overview
Description
N-(2-acetamido-1,2-diphenylethyl)benzamide is a chemical compound with the molecular formula C23H22N2O2 and a molecular weight of 358.43298 g/mol It is known for its unique structure, which includes an acetamido group and a benzamide group attached to a diphenylethyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamido-1,2-diphenylethyl)benzamide typically involves the reaction of 2-acetamido-1,2-diphenylethylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamido-1,2-diphenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-(2-acetamido-1,2-diphenylethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-acetamido-1,2-diphenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- N-(2-nitrophenyl)acetamide
Uniqueness
N-(2-acetamido-1,2-diphenylethyl)benzamide is unique due to its specific structural features, such as the presence of both acetamido and benzamide groups attached to a diphenylethyl backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
69576-65-4 |
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Molecular Formula |
C23H22N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(2-acetamido-1,2-diphenylethyl)benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-17(26)24-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)25-23(27)20-15-9-4-10-16-20/h2-16,21-22H,1H3,(H,24,26)(H,25,27) |
InChI Key |
IAKNLQFTDJYYJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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